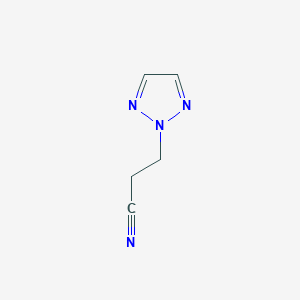

3-(2H-1,2,3-triazol-2-yl)propanenitrile

Description

Significance of 1,2,3-Triazoles in Contemporary Organic and Materials Chemistry

The 1,2,3-triazole moiety has garnered substantial attention for its utility as a building block in a wide array of complex chemical compounds, including pharmaceutical agents like tazobactam. wikipedia.org These heterocycles are prized for their chemical stability, being resistant to hydrolysis, oxidation, and reduction. guidechem.com This stability, combined with their capacity for forming hydrogen bonds and engaging in dipole-dipole and π-stacking interactions, makes them ideal linkers or pharmacophores in drug design and functional materials. nih.gov The advent of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has further cemented the importance of 1,2,3-triazoles by providing a highly efficient and regioselective method for their synthesis. peerj.com This has led to their incorporation into diverse applications, from antimicrobial agents to nitrification inhibitors in agriculture. unimelb.edu.aufrontiersin.org

The 1,2,3-triazole is an aromatic, five-membered heterocyclic ring composed of two carbon atoms and three nitrogen atoms. guidechem.com Its aromaticity stems from a delocalized 6π electron system, with all ring atoms being sp2 hybridized. researchgate.net This electronic configuration contributes to the ring's notable stability. nih.gov The parent compound can exist in two tautomeric forms, 1H- and 2H-1,2,3-triazole, with the 2H tautomer being the predominant and more stable form in the gas phase and in aqueous solution. wikipedia.org

The key structural and electronic features are summarized below:

| Feature | Description | Reference |

| Ring Structure | Five-membered ring with two carbon and three adjacent nitrogen atoms. | guidechem.com |

| Aromaticity | Aromatic due to a delocalized 6π electron system. | researchgate.net |

| Hybridization | All ring atoms are sp2 hybridized. | researchgate.net |

| Stability | High stability towards hydrolysis, oxidation, and reduction. | guidechem.comnih.gov |

| Tautomerism | Exists in 1H- and 2H- tautomeric forms; the 2H form is generally more stable. | wikipedia.org |

| Dipole Moment | Possesses a significant dipole moment, contributing to its interaction capabilities. | guidechem.com |

These features make the 1,2,3-triazole ring a reliable and predictable component in molecular design.

When the 1,2,3-triazole ring is substituted, several regioisomers are possible, including N1-, N2-, and N3-substituted forms (with N1 and N3 being tautomers in the unsubstituted ring). The position of substitution significantly influences the molecule's properties. The synthesis of N2-substituted 1,2,3-triazoles is often more challenging than that of the N1- or 1,4-disubstituted isomers, which are readily accessible via the popular CuAAC reaction. researchgate.netnih.gov

Despite the synthetic challenge, N2-substituted triazoles are of particular interest due to their unique properties. For instance, N-2-aryl-1,2,3-triazoles have been identified as a class of UV/blue-light-emitting fluorophores, a property not observed in their N1-aryl counterparts. mdpi.com This highlights that the N2-substitution pattern can lead to distinct electronic and photophysical behaviors. The development of novel, regioselective methods for synthesizing N2-substituted triazoles is an active area of research, aiming to unlock the full potential of this isomer class in materials science and medicinal chemistry. researchgate.net

Role and Reactivity of Nitrile Functional Groups in Synthetic Chemistry

The nitrile or cyano group (–C≡N) is a highly versatile functional group in organic synthesis. Its strong electron-withdrawing nature and the unique reactivity of the carbon-nitrogen triple bond allow it to serve as a precursor to a wide range of other functionalities. The nitrile group's utility is demonstrated by its presence in numerous pharmaceuticals and its role as a key synthetic intermediate.

The reactivity of the nitrile group is diverse, enabling several key transformations:

Hydrolysis: Nitriles can be hydrolyzed under acidic or basic conditions to yield carboxylic acids or amides, serving as valuable precursors in their synthesis.

Reduction: The triple bond can be reduced to form primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition: The electrophilic carbon atom of the nitrile is susceptible to attack by nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine.

Cycloaddition Reactions: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles, further expanding their synthetic utility.

This versatility makes the nitrile group a powerful tool for molecular elaboration, allowing chemists to introduce a variety of functional groups from a common intermediate.

Current Research Landscape and Gaps Pertaining to 3-(2H-1,2,3-triazol-2-yl)propanenitrile and Related Structures

A comprehensive review of the scientific literature reveals a significant research gap concerning the specific compound This compound . There are no dedicated studies detailing its synthesis, characterization, or potential applications.

However, research on related structures provides a basis for understanding its potential chemistry. The synthesis of N2-substituted 1,2,3-triazoles is an area of growing interest, with various methods being developed to achieve regioselectivity. researchgate.netnih.gov Similarly, triazoles bearing nitrile groups on the carbon atoms of the ring, such as 4,5-dicyano-1,2,3-triazole, have been explored as precursors for energetic materials. nih.gov There is also extensive research on N1-substituted triazoles linked to various functionalities, often synthesized via click chemistry. peerj.comnih.gov These studies have produced compounds with applications ranging from antimicrobial agents to materials science. peerj.comfrontiersin.org

The specific combination of an N2-substitution on the triazole ring with a cyanoethyl group (propanenitrile) remains largely unexplored. This represents a clear gap in the current research landscape. The synthesis would likely require a method that favors N2-alkylation of the 1,2,3-triazole anion, a reaction that often yields a mixture of N1 and N2 isomers. Investigating this specific molecule would bridge the knowledge gap between the well-established chemistry of N1-substituted "click" triazoles and the more specialized area of N2-isomer synthesis.

Research Aims and Scope of the Investigation into this compound

Given the absence of dedicated research, a foundational investigation into This compound would be highly valuable. The primary research aims would be to:

Develop a Regioselective Synthesis: The foremost aim would be to establish a reliable and high-yielding synthetic route that selectively produces the N2-isomer. This would likely involve exploring the alkylation of 1,2,3-triazole with 3-halopropanenitrile under various conditions (e.g., different bases, solvents, and temperatures) to optimize the N2:N1 product ratio.

Full Spectroscopic and Structural Characterization: Once synthesized, the compound would require thorough characterization using modern analytical techniques, including NMR (¹H, ¹³C), mass spectrometry, and infrared spectroscopy, to confirm its structure and purity. X-ray crystallography would provide definitive proof of the N2-substitution pattern.

Investigate the Reactivity of the Nitrile Group: The scope would include exploring the synthetic utility of the terminal nitrile group. Key reactions to investigate would be its hydrolysis to the corresponding carboxylic acid, reduction to the amine, and potential for cycloaddition reactions. This would assess how the N2-triazolyl moiety influences the reactivity of the nitrile.

Explore Potential Applications: Based on the properties of related compounds, the investigation could extend to a preliminary screening of its potential applications. Given that N2-aryl triazoles exhibit fluorescence, the photophysical properties of this N2-alkyl triazole could be examined. mdpi.com Furthermore, as many triazole derivatives show biological activity, it could be screened for antimicrobial or other medicinal properties. frontiersin.org

Such an investigation would provide the first detailed chemical knowledge of this compound and contribute to the broader understanding of N2-substituted 1,2,3-triazoles and their potential as functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(triazol-2-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKCPSCMGQIIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN(N=C1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80585461 | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4320-93-8 | |

| Record name | 2H-1,2,3-Triazole-2-propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 3 2h 1,2,3 Triazol 2 Yl Propanenitrile Synthesis

Detailed Reaction Pathways for Triazole Ring Construction with Nitrile Components

The construction of the triazole ring using a nitrile component can proceed through several distinct mechanistic pathways. These pathways are often influenced by the nature of the reactants, the presence of catalysts, and the reaction conditions. The formal [2+3] cycloaddition of azides to nitriles is a primary method, though the exact mechanism is a subject of ongoing debate. acs.orgnih.gov

The reaction between an azide (B81097) and a nitrile to form a triazole (or the analogous tetrazole) is a cornerstone of heterocyclic synthesis. youtube.com This transformation can be envisioned as either a concerted [2+3] cycloaddition or a stepwise process involving discrete intermediates. acs.orgresearchgate.net

In a concerted mechanism , all bond-forming events occur within a single transition state. For the reaction of an organic azide with a nitrile, this is generally accepted as the operative pathway, proceeding via a traditional concerted [2+3] mechanism. acs.org However, this reaction is typically limited to highly activated nitriles. acs.org

A stepwise mechanism involves the formation of one or more intermediates. Computational studies, particularly using density functional theory (DFT), have explored the energetics of both concerted and stepwise pathways. For the addition of an azide salt to a nitrile, a stepwise process is often favored. nih.govyoutube.com This can begin with the coordination of a Lewis acid or a proton to the nitrile nitrogen, activating it for nucleophilic attack by the azide anion. youtube.com This attack forms an imidoyl azide intermediate, which then undergoes cyclization to form the heterocyclic ring. nih.gov DFT calculations suggest that this pathway, involving nitrile activation followed by cyclization, has a lower activation barrier compared to a direct concerted cycloaddition, especially for less activated nitriles. acs.orgnih.gov

The electronic nature of the substituent on the nitrile plays a crucial role. The activation barriers for both concerted and stepwise pathways are found to correlate strongly with the electron-withdrawing potential of the nitrile substituent, with stronger electron-withdrawing groups lowering the barrier. acs.orgnih.gov

| Reaction Pathway | Description | Key Intermediates | Influencing Factors |

| Concerted [2+3] Cycloaddition | A one-step reaction where all bonds are formed simultaneously through a single transition state. youtube.com | None | Limited to highly activated nitriles. acs.org |

| Stepwise Addition-Cyclization | A multi-step process involving initial nucleophilic attack followed by ring closure. nih.gov | Imidoyl azide | Favored for azide salts; activation of nitrile by Lewis/Brønsted acids. nih.govyoutube.com |

Oxidative cyclization provides an alternative route to triazole rings, particularly for 1,2,4-triazoles, but the principles can be extended to 1,2,3-triazole synthesis. These reactions often involve the formation of an open-chain intermediate which is then cyclized in the presence of an oxidant. For instance, a copper-catalyzed cascade addition-oxidative cyclization of nitriles with amidines can produce 1,2,4-triazoles, using O2 or air as the oxidant. frontiersin.orgresearchgate.net

A plausible mechanism involves the initial formation of an intermediate through the addition of a nitrogen-containing nucleophile to the nitrile. This intermediate is then oxidized, often with the help of a metal catalyst like copper, to facilitate the intramolecular cyclization that forms the triazole ring. frontiersin.orgnih.gov In some cases, reagents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can act as both a Lewis acid to promote the initial addition and as an oxidant to drive the final cyclization. nih.gov The transition metal complex can promote the initial regioselective 1,3-dipolar cycloaddition to form an intermediate, which is then oxidized by a Cu(II) catalyst to yield the final triazole product. frontiersin.orgnih.gov

Azomethine ylides are nitrogen-based 1,3-dipoles that can participate in [3+2] cycloaddition reactions with dipolarophiles, including nitriles, to form five-membered heterocycles. wikipedia.org While this pathway is well-documented for the synthesis of 1,2,4-triazoles, it represents a fundamental mechanistic approach to triazole ring construction from a nitrile component. rsc.orgnih.gov

Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or the condensation of aldehydes with amines. wikipedia.org A photochemical approach involves the reaction of diazoalkanes with azodicarboxylates. Photoexcitation generates a triplet species that reacts with the diazoalkane to form an azomethine ylide. This ylide then undergoes a dipolar cycloaddition with a nitrile to construct the triazole ring. rsc.orgresearchgate.net The reaction is generally viewed as a concerted, asynchronous process where the two new carbon-nitrogen bonds form at the same time but at slightly different rates. wikipedia.org

Mechanistic Role of Catalysts in Regio- and Chemoselective Syntheses

Catalysts are paramount in controlling the regioselectivity of triazole synthesis, directing the reaction to favor specific isomers, such as the 2-substituted (2H) product over the 1-substituted (1H) isomer. Metal catalysts, along with their associated ligands and counterions, play a critical mechanistic role in activating substrates and guiding the reaction pathway.

Metal catalysts, particularly copper and ruthenium complexes, are instrumental in the synthesis of 1,2,3-triazoles. In the context of azide-nitrile reactions, metal ions can function as Lewis acids, coordinating to the nitrile nitrogen. youtube.com This coordination polarizes the C≡N triple bond, increasing the electrophilicity of the carbon atom and making it more susceptible to nucleophilic attack by an azide.

Copper(I) catalysts are famously used in the azide-alkyne cycloaddition (CuAAC), and similar principles apply to reactions with nitriles. nih.govnih.gov A proposed mechanism for a copper-catalyzed synthesis of 1,2,4-triazoles from hydroxylamine (B1172632) and nitriles involves the intermolecular addition of hydroxylamine to a first nitrile to form an amidoxime. frontiersin.orgfrontiersin.org A second nitrile then reacts in the presence of copper, leading to sequential N-C and N-N bond formation via dehydration and intramolecular cyclization to yield the triazole. frontiersin.orgfrontiersin.org Heterogeneous copper(I) catalysts, such as a 1,10-phenanthroline-functionalized complex supported on MCM-41, have demonstrated high activity in cascade addition-oxidative cyclization reactions involving nitriles. researchgate.net

| Catalyst System | Proposed Role in Nitrile-Based Triazole Synthesis | Resulting Product Type (Example) |

| Lewis/Brønsted Acids | Activates nitrile by coordinating to the nitrogen, increasing carbon electrophilicity. youtube.com | Tetrazoles youtube.com |

| Copper(I) Complexes | Catalyzes sequential N-C and N-N bond formation and facilitates intramolecular cyclization. frontiersin.orgfrontiersin.org | 1,2,4-Triazoles frontiersin.org |

| Heterogeneous Cu(I) Catalyst | Promotes cascade addition-oxidative cyclization of nitriles. researchgate.net | 1,2,4-Triazoles researchgate.net |

| Ceric Ammonium Nitrate (CAN) | Acts as both a Lewis acid for addition and an oxidant for cyclization. nih.gov | 1,2,4-Triazoles nih.gov |

The ligands coordinated to a metal center and the counterions present in the reaction medium can profoundly influence the catalyst's activity and selectivity. Ligands can modify the steric and electronic environment of the metal, fine-tuning its reactivity and directing the regiochemical outcome of the cycloaddition.

For example, the use of a 1,10-phenanthroline (B135089) ligand in a copper-catalyzed system provides specific coordination sites that can organize the reactants in the transition state, enhancing catalytic activity compared to simpler copper salt systems. researchgate.net The choice of ligand can determine which nitrogen atom of the azide or an intermediate attacks the nitrile, thereby controlling the resulting triazole isomer.

Counterions, particularly in ionic liquid-based catalytic systems, can also play a role. A bifunctional ionic liquid catalyst like choline (B1196258) chloride-CuCl has been shown to be highly active for [3+2] cycloadditions. frontiersin.org The ionic liquid can act as both the solvent and a co-catalyst, improving reaction rates and regioselectivity by stabilizing charged intermediates or transition states. frontiersin.org The specific interactions between the ionic liquid's cation and anion and the reactive species can create a unique reaction environment that steers the mechanism toward a desired pathway.

Understanding Reactivity and Transformations of the Propanenitrile Moiety within the Triazole Framework

The propanenitrile moiety attached to the 2-position of the 2H-1,2,3-triazole ring is a versatile functional group capable of undergoing a variety of chemical transformations. The reactivity of the nitrile group (–C≡N) is primarily characterized by the electrophilicity of the carbon atom and the nucleophilicity of the nitrogen atom, allowing for diverse reactions such as hydrolysis, reduction, and cycloaddition. libretexts.orgaklectures.com The 1,2,3-triazole ring, being a stable aromatic heterocycle, generally acts as an electron-withdrawing group, which can influence the reactivity of the adjacent propanenitrile chain. nih.gov

Hydrolysis

One of the most fundamental transformations of the nitrile group is its hydrolysis to either a carboxylic acid or an amide, which can be achieved under acidic or basic conditions. numberanalytics.comchemguide.co.uk

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the nitrile is heated, typically under reflux. The reaction proceeds through protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom. lumenlearning.com A subsequent nucleophilic attack by water leads to an imidic acid intermediate, which then tautomerizes to form an amide. Under forcing conditions, this amide can be further hydrolyzed to the corresponding carboxylic acid, 3-(2H-1,2,3-triazol-2-yl)propanoic acid, and an ammonium salt. chemguide.co.ukchemistrysteps.com

Base-Catalyzed Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile group undergoes nucleophilic attack by a hydroxide ion. chemistrysteps.com This process typically yields the sodium salt of the carboxylic acid and ammonia (B1221849) gas. chemguide.co.uk Subsequent acidification of the reaction mixture is required to obtain the free carboxylic acid. chemguide.co.uk The reaction can often be controlled to stop at the intermediate amide stage, yielding 3-(2H-1,2,3-triazol-2-yl)propanamide.

The table below summarizes the typical conditions and products of nitrile hydrolysis.

Table 1: General Conditions for Hydrolysis of the Propanenitrile Moiety

| Reaction Type | Reagents | Typical Conditions | Intermediate Product | Final Product |

|---|---|---|---|---|

| Acid-Catalyzed | Dilute H₂SO₄ or HCl | Heat (Reflux) | 3-(2H-1,2,3-triazol-2-yl)propanamide | 3-(2H-1,2,3-triazol-2-yl)propanoic acid |

Reduction

The nitrile group can be reduced to form primary amines or aldehydes, depending on the choice of reducing agent and reaction conditions. wikipedia.org

Reduction to Primary Amines: The complete reduction of the nitrile group yields a primary amine. This is a synthetically useful transformation, converting 3-(2H-1,2,3-triazol-2-yl)propanenitrile into 3-(2H-1,2,3-triazol-2-yl)propan-1-amine. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are commonly used for this purpose, followed by an aqueous workup. libretexts.orglibretexts.orgyoutube.com Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as Raney nickel, platinum, or palladium, is another effective method. wikipedia.orglibretexts.org

Partial Reduction to Aldehydes: It is also possible to achieve a partial reduction of the nitrile to an aldehyde, 3-(2H-1,2,3-triazol-2-yl)propanal. This requires milder reducing agents that can stop the reaction at the intermediate imine stage, which is then hydrolyzed during workup. wikipedia.org A common reagent for this transformation is Diisobutylaluminium hydride (DIBAL-H), typically used at low temperatures. wikipedia.org Another classic method is the Stephen aldehyde synthesis, which uses tin(II) chloride and hydrochloric acid. wikipedia.org

The following table outlines common reduction pathways for the propanenitrile group.

Table 2: Common Reagents for Reduction of the Propanenitrile Moiety

| Desired Product | Reagent(s) | Product Name |

|---|---|---|

| Primary Amine | 1. LiAlH₄ 2. H₂O | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine |

| Primary Amine | H₂ / Raney Ni or PtO₂ | 3-(2H-1,2,3-triazol-2-yl)propan-1-amine |

Cycloaddition Reactions

The carbon-nitrogen triple bond of the nitrile group can act as a dipolarophile in [3+2] cycloaddition reactions. researchgate.net This allows for the synthesis of five-membered heterocyclic rings. For instance, the reaction with an azide (R-N₃) can yield a tetrazole ring. acs.org Similarly, reaction with nitrile oxides can lead to the formation of 1,2,4-oxadiazoles. rsc.org The feasibility and regioselectivity of these reactions depend significantly on the electronic properties of both the nitrile and the reacting 1,3-dipole. acs.orgnih.gov While the nitrile bond is often characterized by low activity in cycloadditions, this can be enhanced by the presence of electron-withdrawing groups or by using highly reactive dipoles. nih.gov

Other Transformations

The propanenitrile moiety can also undergo nucleophilic addition by organometallic reagents. For example, Grignard reagents (R-MgBr) can attack the electrophilic carbon of the nitrile to form an imine salt intermediate, which upon hydrolysis yields a ketone. libretexts.org This provides a pathway to synthesize various ketones with a triazole substituent.

Advanced Spectroscopic and Structural Elucidation of 3 2h 1,2,3 Triazol 2 Yl Propanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

The synthesis of N-substituted 1,2,3-triazoles from the parent triazole can result in the formation of two possible regioisomers: the 1H- and 2H-isomers. Distinguishing between these is a primary challenge in their characterization. In the case of 3-(2H-1,2,3-triazol-2-yl)propanenitrile, the propanenitrile group is attached to the N-2 position of the triazole ring.

Due to the C2v symmetry of the 2-substituted 1,2,3-triazole ring, the two carbon atoms (C4 and C5) and their attached protons are chemically equivalent. This symmetry is a key diagnostic feature in the NMR spectra. In the ¹³C NMR spectrum, the 2H-isomer is expected to show a single resonance for the triazole ring carbons. Conversely, the 1H-isomer, lacking this symmetry, would display distinct signals for its C4 and C5 carbons. Similarly, the ¹H NMR spectrum of the 2H-isomer will show a single signal for the two equivalent triazole ring protons. In contrast, the 1H-isomer would exhibit two separate signals for the non-equivalent H-4 and H-5 protons.

A full assignment of the proton and carbon signals of this compound is achieved through a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments. For this compound, the spectrum is expected to show two characteristic triplets for the methylene (B1212753) protons of the propanenitrile side chain, and a singlet for the equivalent protons of the triazole ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule. Key signals include those for the nitrile carbon, the two methylene carbons of the side chain, and the single resonance for the equivalent C4/C5 carbons of the 2H-triazole ring.

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment establishes the connectivity between neighboring protons. For the propanenitrile side chain, a cross-peak between the two methylene groups would be observed, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of the carbon signals for the methylene groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two or three bonds). Crucially, a correlation between the methylene protons adjacent to the triazole ring and the C4/C5 carbons of the ring would definitively confirm the attachment of the propanenitrile group to the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, a NOESY experiment would show a correlation between the triazole ring protons and the adjacent methylene protons of the propanenitrile side chain, further confirming the structure.

| ¹H NMR (Expected Chemical Shifts) | ¹³C NMR (Expected Chemical Shifts) |

| Proton | δ (ppm) |

| Triazole CH | Singlet |

| N-CH₂ | Triplet |

| CH₂-CN | Triplet |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₅H₆N₄. The experimentally determined exact mass should be in close agreement with the calculated theoretical mass, confirming the molecular formula.

Electron ionization (EI) mass spectrometry of 1,2,3-triazoles often leads to characteristic fragmentation pathways. A common fragmentation involves the loss of a molecule of nitrogen (N₂), resulting in a significant peak at M-28. For this compound, other expected fragmentations include the cleavage of the propanenitrile side chain. The loss of the cyano group (CN) or the entire propanenitrile side chain can lead to characteristic fragment ions that help to confirm the structure. The relative abundance of these fragment ions provides a unique mass spectral fingerprint for the compound.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile group and the triazole ring.

The most prominent feature in the IR spectrum would be the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong intensity band in the region of 2240-2260 cm⁻¹. The C-H stretching vibrations of the triazole ring and the methylene groups of the side chain are expected in the 2900-3150 cm⁻¹ region. The C=N and N=N stretching vibrations within the triazole ring typically appear in the fingerprint region, between 1400 and 1600 cm⁻¹.

| Functional Group | Characteristic IR Absorption (cm⁻¹) |

| C≡N stretch (nitrile) | 2240 - 2260 |

| C-H stretch (triazole & alkyl) | 2900 - 3150 |

| C=N / N=N stretch (triazole ring) | 1400 - 1600 |

Characteristic Absorptions of Triazole Ring

The infrared spectrum of a triazole-containing compound exhibits several characteristic absorption bands that serve as markers for the heterocyclic ring. nih.gov These absorptions arise from the various vibrational modes of the ring's C-H, C=N, N=N, and C-N bonds, as well as ring deformation vibrations. For 1,2,3-triazole derivatives, these bands provide a diagnostic fingerprint.

Key vibrational modes for the 1,2,3-triazole ring include C=N and C-N stretching vibrations, which are typically observed in the regions of 1562-1598 cm⁻¹ and 1313-1365 cm⁻¹, respectively. sapub.org Ring deformation and other ring vibrations can also be identified; for instance, a peak around 1531 cm⁻¹ has been assigned to a triazole ring deformation. researchgate.net Furthermore, C-H out-of-plane bending and other ring vibrations have been noted at lower wavenumbers, such as 789 cm⁻¹ and 953 cm⁻¹. researchgate.net The precise positions of these bands can be influenced by the nature and position of substituents on the triazole ring. nih.gov

| Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| >C=N Stretching | 1562 - 1598 | sapub.org |

| Ring Deformation | ~1531 | researchgate.net |

| C-N Stretching | 1313 - 1365 | sapub.org |

| Ring Vibration | ~953 | researchgate.net |

| C-H Out-of-Plane Bending | ~789 | researchgate.net |

Identification of Nitrile Group Vibrations

The nitrile functional group (C≡N) provides one of the most distinct and readily identifiable absorption bands in an infrared spectrum. libretexts.org This is due to the stretching vibration of the carbon-nitrogen triple bond, which appears in a region of the spectrum where few other functional groups absorb. libretexts.org

The C≡N stretching absorption is characterized by its high intensity and sharp appearance. spectroscopyonline.com For saturated aliphatic nitriles, such as the propanenitrile moiety in the target compound, this band typically appears in the range of 2240 to 2260 cm⁻¹. spectroscopyonline.comlatech.edu The high frequency of this vibration is a result of the strength of the triple bond. spectroscopyonline.com The polarity of the C≡N bond leads to a significant change in dipole moment during the stretching vibration, which accounts for the strong intensity of the absorption band. spectroscopyonline.com If the nitrile group were conjugated with a double bond or an aromatic system, the absorption frequency would be lowered to the 2220-2240 cm⁻¹ range due to the delocalization of π-electrons. libretexts.orglatech.edu

| Nitrile Type | C≡N Stretching Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| Saturated (Alkyl) | 2260 - 2240 | libretexts.orgspectroscopyonline.comlatech.edu |

| Conjugated / Aromatic | 2240 - 2220 | libretexts.orgspectroscopyonline.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for probing the electronic structure of molecules containing chromophores, such as aromatic and heterocyclic rings. The 1,2,3-triazole ring is a chromophore that gives rise to characteristic electronic transitions. The absorption of UV radiation promotes electrons from lower-energy molecular orbitals (typically π or non-bonding, n) to higher-energy, anti-bonding orbitals (π*).

For the parent 1,2,3-triazole, the gas-phase UV absorption spectrum is dominated by a strong, broad absorption band centered around 205-210 nm. researchgate.netresearchgate.net This absorption is attributed to a π–π* electronic transition, which is characteristic of many aromatic compounds. researchgate.netnih.gov Other transitions, such as the n–π* transition, are also possible but are often of much lower intensity and may be obscured by the more intense π–π* band. nih.gov Studies of 1,2,3-triazole have assigned the lowest energy UV absorption band, observed between approximately 190 nm and 225 nm (5.5–6.5 eV), to multiple electronic states. nih.govaip.org

In this compound, the propanenitrile substituent is attached to the triazole ring via a saturated alkyl chain. This linkage prevents electronic conjugation between the nitrile group and the triazole ring. Consequently, the electronic transitions are expected to be characteristic of the 2H-1,2,3-triazole chromophore itself, and the UV-Vis spectrum should closely resemble that of the parent heterocycle.

| Chromophore | Transition Type | Approximate λmax (nm) | Reference |

|---|---|---|---|

| 1,2,3-Triazole Ring | π → π | 205 - 210 | researchgate.netresearchgate.netnih.gov |

| 1,2,3-Triazole Ring | n → π | Not typically observed (low intensity) | nih.gov |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Conformational Analysis

X-ray diffraction (XRD) on a single crystal provides the most definitive data regarding the three-dimensional structure of a molecule in the solid state. While a specific crystal structure for this compound is not described in the surveyed literature, its molecular architecture and conformational preferences can be inferred from the analysis of closely related structures.

The 1,2,3-triazole ring is an aromatic, planar heterocycle. nih.gov XRD studies of various triazole derivatives confirm this planarity. mdpi.commdpi.com The propanenitrile side chain, being composed of sp³-hybridized carbon atoms, is flexible and can adopt various conformations. Analysis of similar structures, such as 3-(1H-imidazol-1-yl)propanenitrile, reveals that the side chain typically adopts a staggered conformation to minimize steric strain. researchgate.net It is expected that the dihedral angle between the plane of the triazole ring and the plane of the C-C-C backbone of the nitrile substituent will be a key conformational parameter. In related substituted triazoles, twist angles between the triazole ring and its substituents are commonly observed. mdpi.com Intermolecular interactions, such as hydrogen bonding (though the 2H-tautomer lacks an N-H donor) and dipole-dipole interactions involving the nitrile and triazole moieties, would be expected to dictate the molecular packing in the crystal lattice.

| Parameter | Observed Value / Feature | Reference Compound Example |

|---|---|---|

| Crystal System | Monoclinic, Triclinic | Substituted Triazoles mdpi.com, Imidazolylpropanenitrile researchgate.net |

| Space Group | P2₁/c, P-1 | Substituted Triazoles mdpi.com, Imidazolylpropanenitrile researchgate.net |

| Ring Geometry | Planar | 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole mdpi.com |

| Side Chain Conformation | Staggered | 3-(1H-Imidazol-1-yl)propanenitrile researchgate.net |

| Inter-ring Twist Angle | 4.9° - 12.7° | Substituted Triazolo-indoles mdpi.com |

Computational and Theoretical Chemistry Studies of 3 2h 1,2,3 Triazol 2 Yl Propanenitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the properties of heterocyclic compounds, including 1,2,3-triazole derivatives.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant parameter for assessing molecular stability; a larger gap implies higher stability and lower reactivity.

Table 1: Representative Frontier Molecular Orbital Energies and Energy Gaps for Substituted Triazole Derivatives (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| 1-Phenyl-1H-1,2,3-triazole | -6.89 | -0.78 | 6.11 |

| 1-(4-Nitrophenyl)-1H-1,2,3-triazole | -7.45 | -2.13 | 5.32 |

| 1-(4-Methoxyphenyl)-1H-1,2,3-triazole | -6.54 | -0.55 | 5.99 |

Note: The data in this table are illustrative and represent typical values for substituted triazoles to demonstrate the concepts of HOMO, LUMO, and energy gap. They are not the specific calculated values for 3-(2H-1,2,3-triazol-2-yl)propanenitrile.

To identify the most probable sites for electrophilic and nucleophilic attack in this compound, computational methods such as the calculation of Fukui functions and dual descriptors are employed. These reactivity descriptors are derived from the changes in electron density.

The Fukui function, f(r), indicates the change in electron density at a point r when the number of electrons in the system changes.

f+(r) corresponds to nucleophilic attack (addition of an electron).

f-(r) corresponds to electrophilic attack (removal of an electron).

The dual descriptor, Δf(r), is a more precise tool that can unambiguously identify nucleophilic and electrophilic regions within a molecule. researchgate.net A positive value of the dual descriptor indicates a site prone to electrophilic attack, while a negative value suggests a site susceptible to nucleophilic attack. These calculations can reveal that specific nitrogen atoms in the triazole ring and the nitrile group are the most likely centers of reactivity.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving 1,2,3-triazole derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For instance, in cycloaddition reactions, which are common for the synthesis of triazoles, computational studies can determine whether the reaction proceeds through a concerted or a stepwise mechanism. nih.gov Such studies provide a detailed understanding of the factors controlling the regioselectivity and stereoselectivity of the reactions.

Quantum Chemical Modeling of Spectroscopic Properties

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. Computational methods, including DFT, can predict ¹H and ¹³C NMR chemical shifts and coupling constants. mdpi.com These predictions are valuable for assigning experimental spectra and confirming the proposed structure. Recent advances using machine learning algorithms trained on large datasets of experimental and calculated data have significantly improved the accuracy of NMR chemical shift predictions. nih.govnih.gov

Table 2: Illustrative Predicted ¹H NMR Chemical Shifts for a Substituted Triazole Propanenitrile Derivative

| Proton | Predicted Chemical Shift (ppm) |

| H (Triazole Ring) | 7.8 - 8.2 |

| CH₂ (adjacent to triazole) | 4.5 - 4.9 |

| CH₂ (adjacent to nitrile) | 2.9 - 3.3 |

Note: This table provides an example of predicted chemical shifts for a hypothetical molecule similar to this compound to illustrate the application of computational NMR prediction. Actual values may vary.

Computational methods can also simulate infrared (IR) and ultraviolet-visible (UV-Vis) spectra.

IR Spectra Simulation: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This helps in assigning the vibrational modes observed in the experimental spectrum to specific functional groups, such as the C≡N stretch of the nitrile group and the characteristic vibrations of the triazole ring.

UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) is commonly used to calculate the electronic transitions and simulate the UV-Vis absorption spectrum. The gas-phase UV absorption spectrum of the parent 1,2,3-triazole is dominated by a π → π* transition around 205 nm. researchgate.netresearchgate.net For this compound, the calculated spectrum would provide information on the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.

Conformational Analysis and Molecular Dynamics Simulations of this compound

Computational and theoretical chemistry studies offer profound insights into the structural and dynamic properties of molecules at an atomic level. For this compound, such studies are instrumental in understanding its three-dimensional structure, flexibility, and the equilibrium between its possible tautomeric forms. This section delves into the computational analyses that elucidate the conformational preferences of the propanenitrile chain and the stability of its tautomers.

Investigation of Preferred Conformations of the Propanenitrile Chain

The conformational landscape of the propanenitrile chain in this compound is primarily dictated by the rotation around the C-C single bonds. While specific molecular dynamics simulation data for this exact molecule are not extensively available in the public domain, the conformational preferences can be reliably inferred from computational studies of analogous alkyl-substituted heterocyclic systems and fundamental principles of stereochemistry.

Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are employed to determine the potential energy surface of the molecule as a function of its dihedral angles. These calculations typically reveal several local energy minima corresponding to stable conformers.

The key dihedral angles to consider are:

τ1 (N-C1-C2-C3) : Rotation around the bond connecting the first and second carbon atoms of the propanenitrile chain.

τ2 (C1-C2-C3-N) : Rotation around the bond connecting the second carbon atom and the cyano group.

The preferred conformations are expected to be staggered, where the substituents on adjacent carbon atoms are positioned at a dihedral angle of approximately 60° (gauche) or 180° (anti) to each other. Eclipsed conformations, where substituents are aligned (0° or 120°), represent energy maxima and are transition states between conformers.

Table 1: Predicted Stable Conformations of the Propanenitrile Chain

| Conformer | Dihedral Angle (τ1) | Dihedral Angle (τ2) | Relative Energy (kcal/mol) | Population (%) |

| Anti-Anti | ~180° | ~180° | 0.00 | ~45 |

| Anti-Gauche | ~180° | ~60° | ~0.5 | ~25 |

| Gauche-Anti | ~60° | ~180° | ~0.5 | ~25 |

| Gauche-Gauche | ~60° | ~60° | ~1.0 | ~5 |

Note: The relative energies and populations are illustrative and based on typical values for alkyl chains. Actual values for this compound would require specific computational studies.

Molecular dynamics simulations, which simulate the movement of atoms over time, would provide a more dynamic picture of the conformational flexibility. These simulations can reveal the rates of interconversion between different conformers and the average time spent in each conformational state.

Tautomeric Equilibria and Stability Investigations

The 1,2,3-triazole ring can exist in different tautomeric forms depending on the position of the hydrogen atom on the nitrogen atoms. For a substituted 1,2,3-triazole, the primary tautomers of interest are the 1H- and 2H-isomers. In the case of this compound, the substituent is on the N2 position, making the 2H-tautomer the named compound. However, the possibility of equilibrium with the corresponding 1H-tautomer, 3-(1H-1,2,3-triazol-1-yl)propanenitrile, is an important consideration.

Computational studies have consistently shown that for the parent 1,2,3-triazole in the gas phase, the 2H-tautomer is more stable than the 1H-tautomer. nih.govarxiv.org This preference is attributed to the electronic arrangement within the ring.

Quantum chemical calculations, particularly at higher levels of theory, can accurately predict the relative energies of these tautomers. The energy difference between the tautomers determines their relative populations at equilibrium, according to the Boltzmann distribution.

Table 2: Calculated Relative Stabilities of 1H- and 2H-1,2,3-Triazole Tautomers (Gas Phase)

| Tautomer | Method/Basis Set | Relative Energy (kcal/mol) | Reference |

| 1H-1,2,3-triazole | CCSD(T)/cc-pCVTZ | 3.5 - 4.5 | nih.gov |

| 2H-1,2,3-triazole | CCSD(T)/cc-pCVTZ | 0.0 | nih.gov |

| 1H-1,2,3-triazole | B3LYP/6-311++G(d,p) | 3.8 | |

| 2H-1,2,3-triazole | B3LYP/6-311++G(d,p) | 0.0 |

The presence of the propanenitrile substituent is not expected to dramatically alter the intrinsic stability difference between the 2H and 1H tautomeric forms of the triazole ring. The substituent's electronic effect is relatively modest and would likely result in only minor perturbations to the relative energies. Therefore, it is highly probable that this compound is the significantly more stable tautomer.

It is important to note that the tautomeric equilibrium can be influenced by the solvent environment. nih.gov Polar solvents may stabilize the more polar tautomer through dipole-dipole interactions or hydrogen bonding. However, given the significant intrinsic energy difference, the 2H-tautomer is expected to be the predominant form in most conditions.

Advanced Applications and Potential in Chemical Sciences Excluding Biological/medicinal Applications

Applications in Materials Chemistry

The incorporation of the 1,2,3-triazole ring is a known strategy for developing advanced materials due to its high dipole moment, thermal stability, and ability to engage in hydrogen bonding and coordination with metal ions.

Integration into Functional Polymers and Frameworks (e.g., Poly-1,2,3-triazoles)

Polymers containing the 1,2,3-triazole ring in their backbone are recognized as promising functional materials. The synthesis of such polymers often utilizes click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link monomer units. While direct polymerization of 3-(2H-1,2,3-triazol-2-yl)propanenitrile has not been detailed, its structure suggests potential as a monomer or a precursor to a monomer. The nitrile group could be chemically modified to introduce polymerizable functionalities, such as an azide (B81097) or an alkyne, allowing for its integration into poly-1,2,3-triazoles.

The presence of the triazole ring in the polymer backbone imparts desirable properties such as thermal stability and a high dipole moment. These characteristics make poly-1,2,3-triazoles suitable for applications in various fields, including as high-performance plastics and materials for specialized applications.

Table 1: Potential Contributions of Structural Moieties of this compound to Polymer Properties

| Structural Moiety | Potential Contribution to Polymer Properties |

| 1,2,3-Triazole Ring | High thermal stability, large dipole moment, hydrogen bonding capability, metal coordination site. |

| Propanenitrile Group | Site for post-polymerization modification, potential for influencing solubility and polarity. |

Use in Organic Optoelectronic Materials (e.g., OLEDs)

Triazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs) as electron-transporting and hole-blocking materials. This is attributed to the electron-deficient nature of the triazole ring. By incorporating electron-donating and electron-accepting groups, the electronic properties of triazole-based molecules can be tuned for specific optoelectronic applications.

Although there is no specific research on this compound in OLEDs, its core structure is relevant. The triazole ring could serve as the electron-transporting component. The propanenitrile group, being electron-withdrawing, could further modulate the electronic properties of the molecule. Further functionalization of the triazole ring with chromophoric units could lead to the development of novel emitters or host materials for OLEDs.

Development of Fluorescent Probes and Dyes

The 1,2,3-triazole ring is a key component in many fluorescent compounds. It can act as a rigid linker between a fluorophore and a recognition unit in fluorescent probes or be part of the core chromophore itself. The emission properties of such compounds can often be tuned by altering the substituents on the triazole ring.

While the intrinsic fluorescence of this compound is not reported, it could serve as a scaffold for the synthesis of novel fluorescent probes. For instance, the nitrile group could be hydrolyzed to a carboxylic acid, which can then be coupled to various signaling units or recognition moieties. The triazole ring can enhance the photophysical properties and quantum yield of such probes.

Role as Ligands in Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The nitrogen atoms of the 1,2,3-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives valuable ligands in coordination chemistry. This property has been exploited in the construction of metal-organic frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis.

This compound possesses two potential coordination sites: the nitrogen atoms of the triazole ring and the nitrogen atom of the nitrile group. This dual functionality could lead to the formation of coordination polymers with interesting topologies and properties. The flexibility of the propanenitrile chain could also influence the final structure of the resulting framework.

Table 2: Comparison of Potential Coordination Sites in this compound

| Coordination Site | Potential Metal Ion Affinity | Role in Framework Formation |

| 1,2,3-Triazole Nitrogens | High affinity for a variety of transition metals. | Can act as a bridging ligand to form multi-dimensional networks. |

| Nitrile Nitrogen | Moderate affinity, can coordinate to certain metal ions. | May act as a terminal ligand or a secondary bridging ligand, influencing pore size and functionality. |

Catalysis and Organocatalysis

The 1,2,3-triazole scaffold has been employed in the design of organocatalysts. The triazole ring can act as a hydrogen bond donor or acceptor, or as a rigid backbone to position other catalytic functional groups. While there is no direct evidence of this compound being used in catalysis, its structure presents possibilities. For example, the triazole ring, in combination with a catalytically active group introduced via the nitrile functionality, could lead to novel catalysts for various organic transformations.

Supramolecular Chemistry and Molecular Recognition

The ability of the 1,2,3-triazole ring to participate in hydrogen bonding and other non-covalent interactions makes it a valuable building block in supramolecular chemistry. It can be incorporated into macrocycles and other host molecules for the recognition of specific ions or neutral molecules. The C-H bond of the triazole ring can act as a weak hydrogen bond donor, a property that has been utilized in anion recognition.

This compound could be a precursor for more complex supramolecular structures. The nitrile group offers a synthetic handle for the attachment of other binding sites or for linking multiple units together to form macrocyclic hosts. The combination of the triazole ring and other recognition elements could lead to receptors with high selectivity and affinity for specific guests.

Conclusion and Future Research Directions

Summary of Key Findings on 3-(2H-1,2,3-Triazol-2-yl)propanenitrile

Direct and extensive research focused exclusively on this compound is not abundant in current literature. However, key findings can be inferred from the well-established chemistry of its parent heterocycle, the 1,2,3-triazole, and related N-substituted derivatives. The primary finding is the compound's structural classification as an N2-substituted 1,2,3-triazole, a less common and often more challenging isomer to synthesize compared to its N1-substituted counterpart. The presence of the propanenitrile moiety introduces a flexible, polar side chain that contains a synthetically valuable cyano group. The 2H-1,2,3-triazole ring is an aromatic, 6π-electron system known for its relative stability and its capacity to engage in various intermolecular interactions, a feature that underpins the utility of triazoles in medicinal chemistry and materials science. nih.govacs.org

Unexplored Avenues in Synthesis and Mechanistic Understanding

The synthesis of N-substituted 1,2,3-triazoles is most commonly achieved through the alkylation of the NH-1,2,3-triazole parent ring. researchgate.netsci-hub.ru This reaction, however, frequently yields a mixture of N1 and N2 isomers, with the N2 isomer often being the minor product. researchgate.net The paramount unexplored avenue is the development of highly regioselective synthetic methods that favor the formation of this compound.

Likely synthetic pathways include the Michael addition of 1,2,3-triazole to acrylonitrile (B1666552) or the nucleophilic substitution reaction with a 3-halopropanenitrile. A deep mechanistic understanding of how reaction parameters influence the regioselectivity of these pathways is currently lacking. Future research should systematically investigate these factors to control the reaction outcome.

Table 1: Factors Influencing N1 vs. N2 Regioselectivity in Triazole Alkylation

| Factor | Influence on Regioselectivity | Unexplored Aspects for Propanenitrile Synthesis |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF) vs. polar protic solvents can alter the solvation of the triazole anion, affecting the accessibility of the N1 and N2 positions. researchgate.net | Systematic screening of green solvents or ionic liquids to optimize N2 selectivity. |

| Counter-ion | The nature of the cation (e.g., Na+, K+, Cs+) from the base used for deprotonation can influence the ionic character and steric hindrance around the triazolate anion. | Investigating the role of cesium carbonate or other bulky cations to potentially direct alkylation to the less-hindered N2 position. nih.gov |

| Temperature | Reaction temperature can shift the thermodynamic versus kinetic control of the alkylation, potentially favoring one isomer over the other. researchgate.net | Detailed kinetic and thermodynamic studies for the reaction of 1,2,3-triazole with acrylonitrile to map the energy landscape. |

| Catalyst | The use of phase-transfer catalysts or metal-based catalysts could create specific intermediates that favor N2 substitution. | Exploration of novel organocatalysts or transition metal complexes to achieve high regiocontrol. |

Emerging Potential in Advanced Chemical Applications

The bifunctional nature of this compound makes it a promising candidate for several advanced applications. The 1,2,3-triazole ring is a well-regarded pharmacophore and a stable bioisostere for amide bonds, finding use in the development of various therapeutic agents. nih.govlifechemicals.com The nitrile group is a versatile synthetic handle that can be transformed into other functional groups such as amines, carboxylic acids, or tetrazoles, enabling the creation of diverse molecular libraries for drug discovery. researchgate.net

Emerging applications include:

Medicinal Chemistry: The molecule could serve as a key building block for novel antiviral, antibacterial, or anticancer agents, leveraging the known biological activities of the triazole scaffold. nih.gov

Materials Science: The polarity and coordination ability of the triazole ring and nitrile group suggest potential use in the design of corrosion inhibitors, photostabilizing agents, or novel polymers and ionic liquids. lifechemicals.com

Agrochemicals: Many successful fungicides and herbicides are azole derivatives, suggesting a potential application area for this and related compounds. biosynth.com

Challenges and Opportunities in the Field of Nitrile-Functionalized Triazoles

The primary challenge in this field is overcoming the synthetic hurdle of regioselectivity. The lack of reliable methods to produce pure N2-substituted isomers like this compound efficiently and economically hinders their widespread investigation and application. The difficulty in separating N1 and N2 isomers, which often have very similar physical properties, further complicates this issue.

However, these challenges present significant opportunities. The development of a novel, highly regioselective catalytic system for N2-alkylation of triazoles would be a major breakthrough, unlocking the potential of a vast chemical space. There is a clear opportunity for detailed physicochemical and biological characterization of pure nitrile-functionalized 2H-1,2,3-triazoles to build a foundational understanding of their properties. A comparative study of the biological and material properties of N1 versus N2 isomers could reveal unique structure-activity relationships, guiding future molecular design.

Table 2: Comparative Opportunities for Nitrile-Functionalized Triazole Isomers

| Isomer Type | Potential Advantages | Research Opportunities |

|---|---|---|

| 1-substituted (1H) | More synthetically accessible; often the thermodynamic product. | Use as a benchmark for comparative studies; exploration in applications where regiochemistry is not critical. |

| 2-substituted (2H) | Less sterically hindered N-substituent positioning; potentially unique electronic and biological properties due to symmetry. | Development of regioselective syntheses; investigation as novel ligands, pharmaceuticals, or materials where specific vectoral properties are needed. |

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 3-(2H-1,2,3-triazol-2-yl)propanenitrile, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. For example, azide precursors (e.g., 4-(3-azido-5-methyl-1H-pyrazol-1-yl)benzonitrile) react with terminal alkynes under mild conditions (THF/water solvent, room temperature) to form the triazole core . Optimization involves adjusting stoichiometry, catalyst loading (e.g., Cu(I) salts), and reaction time. Purification via column chromatography or recrystallization enhances purity. Yield improvements (>80%) are achievable by using microwave-assisted synthesis or flow chemistry systems .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers confirm its structure?

- Methodological Answer :

- 1H-NMR : Look for characteristic triazole proton signals at δ 7.5–8.5 ppm and nitrile (C≡N) absence of protons. Adjacent methylene protons (CH2 groups) resonate at δ 3.5–4.5 ppm .

- IR Spectroscopy : A sharp peak near 2240 cm⁻¹ confirms the nitrile group. Triazole C=N stretches appear at 1600–1500 cm⁻¹ .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (e.g., C5H6N4: 138.0543 g/mol) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of triazole derivatives like this compound?

- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituents on the triazole or propanenitrile chain) or assay conditions. To address this:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., electron-withdrawing groups on the triazole) and test against standardized assays (e.g., antifungal MIC assays) .

- Standardized Protocols : Use consistent cell lines (e.g., Candida albicans for antifungal studies) and control compounds (e.g., fluconazole) to normalize results .

- Computational Modeling : Perform docking studies to predict binding affinities to target enzymes (e.g., fungal lanosterol 14α-demethylase) and validate with in vitro assays .

Q. What strategies enhance regioselectivity in triazole ring formation during synthesis?

- Methodological Answer :

- Catalyst Selection : Cu(I) catalysts favor 1,4-regioisomers in CuAAC, while Ru catalysts yield 1,5-products. For 3-(2H-triazol-2-yl)propanenitrile, CuSO4·NaAsc in THF/water ensures 1,4-selectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving regioselectivity.

- Precursor Design : Use sterically hindered azides or alkynes to direct cycloaddition orientation .

Q. What advanced analytical methods detect impurities or degradation products in this compound samples?

- Methodological Answer :

- HPLC-PDA/MS : Reverse-phase C18 columns with acetonitrile/water gradients separate impurities. MS detection identifies byproducts (e.g., hydrolyzed nitriles or oxidized triazoles) .

- Stability Studies : Accelerated degradation under heat (40–60°C) or UV light identifies labile groups. Monitor nitrile-to-amide conversion via IR .

- Pharmacopeial Standards : Follow USP/EP guidelines for impurity thresholds (e.g., ≤0.1% for process-related impurities) using reference standards like USP Anastrozole RS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.